![molecular formula C17H14N4O B5650973 5-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5650973.png)
5-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one
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Overview
Description
Synthesis Analysis
The synthesis of similar triazino and benzimidazole compounds involves cyclocondensation reactions between guanidinobenzimidazole and various aldehydes. The structures of these compounds are typically confirmed using spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, along with X-ray diffraction analysis for crystal and molecular structure determination (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Molecular Structure Analysis
The molecular structure of related compounds reveals a high degree of delocalization within the triazino[1,2-a]benzimidazole moiety, with significant deviations observed in certain carbon and nitrogen atoms. X-ray crystallography provides unequivocal confirmation of the tautomeric forms present in the solid state, which is crucial for understanding the compound's reactivity and interactions (Morkovnik, Lyssenko, Kuz’menko, & Divaeva, 2006).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its tautomerism, which can vary between the solid state and the gas phase. The formation of N-alkyl derivatives through alkylation of the electroneutral and N-anionic forms of similar compounds has been observed, demonstrating the compound's versatility in chemical reactions (Morkovnik et al., 2006).
properties
IUPAC Name |
5-benzyl-2-methyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-16(22)18-17-20(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)21(17)19-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBCUZMOZPPULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-methyl-5H-benzo[4,5]imidazo[1,2-b][1,2,4]triazin-3-one |
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